molecular formula C12H10N4O3 B4331126 methyl 1-(1H-benzimidazol-2-yl)-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylate

methyl 1-(1H-benzimidazol-2-yl)-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylate

Cat. No. B4331126
M. Wt: 258.23 g/mol
InChI Key: OHZKACYDVBTBCD-UHFFFAOYSA-N
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Description

Methyl 1-(1H-benzimidazol-2-yl)-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylate is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of Methyl 1-(1H-benzimidazol-2-yl)-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylate is not fully understood. However, it has been suggested that the compound exerts its biological activity by inhibiting the activity of certain enzymes and proteins in the body.
Biochemical and physiological effects:
Studies have shown that Methyl 1-(1H-benzimidazol-2-yl)-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylate has a range of biochemical and physiological effects. It has been found to exhibit antimicrobial activity against a range of bacteria and fungi. It has also been shown to have anticancer activity, with studies suggesting that it may inhibit the growth of cancer cells. Additionally, it has been found to exhibit antioxidant activity, which may help protect against oxidative stress.

Advantages and Limitations for Lab Experiments

Methyl 1-(1H-benzimidazol-2-yl)-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylate has several advantages for lab experiments. It is relatively easy to synthesize, and its biological activity can be easily measured. However, there are also limitations to its use in lab experiments. For example, its mechanism of action is not fully understood, which may limit its potential applications.

Future Directions

There are several future directions for the study of Methyl 1-(1H-benzimidazol-2-yl)-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylate. One potential direction is to further investigate its potential use as an anti-inflammatory agent. Another direction is to explore its potential as a drug delivery system. Additionally, further studies could be conducted to fully understand its mechanism of action and to identify potential new applications for the compound.
Conclusion:
In conclusion, Methyl 1-(1H-benzimidazol-2-yl)-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylate is a synthetic compound that has potential applications in various fields. Its synthesis, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and to identify new applications for it.

Scientific Research Applications

Methyl 1-(1H-benzimidazol-2-yl)-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylate has been extensively studied for its potential applications in various fields. It has been found to exhibit antimicrobial, anticancer, and antioxidant properties. It has also been studied for its potential use as an anti-inflammatory agent and as a drug delivery system.

properties

IUPAC Name

methyl 2-(1H-benzimidazol-2-yl)-3-oxo-1H-pyrazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4O3/c1-19-11(18)9-6-10(17)16(15-9)12-13-7-4-2-3-5-8(7)14-12/h2-6,15H,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHZKACYDVBTBCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=O)N(N1)C2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Pyrazole-3-carboxylic acid, 1-(1H-1,3-benzimidazol-2-yl)-2,5-dihydro-5-oxo-, methyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
methyl 1-(1H-benzimidazol-2-yl)-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylate
Reactant of Route 2
methyl 1-(1H-benzimidazol-2-yl)-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylate
Reactant of Route 3
Reactant of Route 3
methyl 1-(1H-benzimidazol-2-yl)-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylate
Reactant of Route 4
methyl 1-(1H-benzimidazol-2-yl)-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylate
Reactant of Route 5
Reactant of Route 5
methyl 1-(1H-benzimidazol-2-yl)-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylate
Reactant of Route 6
methyl 1-(1H-benzimidazol-2-yl)-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylate

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